3-methoxyaegeline chemical structure and properties
Structure, Properties, and Pharmacological Characterization Part 1: Executive Summary 3-Methoxyaegeline (C₁₉H₂₁NO₄) is a bioactive alkaloid and a structural analog of Aegeline , the primary constituent of the medicinal p...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Properties, and Pharmacological Characterization
Part 1: Executive Summary
3-Methoxyaegeline (C₁₉H₂₁NO₄) is a bioactive alkaloid and a structural analog of Aegeline , the primary constituent of the medicinal plant Aegle marmelos (Bael) and Zanthoxylum syncarpum.[1] While less ubiquitous than its parent compound, 3-methoxyaegeline is of significant interest in metabolic disease research and toxicology due to its structural similarity to β3-adrenergic agonists and its association with the hepatotoxicity investigations surrounding aegeline-adulterated dietary supplements (e.g., OxyElite Pro).[1][2]
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and biological implications. It is designed for researchers requiring actionable data for synthesis, isolation, and safety profiling.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
3-Methoxyaegeline is characterized by a phenylethanolamine scaffold linked to a cinnamoyl moiety.[1][2] It differs from Aegeline by the presence of an additional methoxy group, typically at the meta (3) position of the phenylethylamine ring, resulting in a 3,4-dimethoxy substitution pattern.
The following diagram illustrates the core pharmacophore, highlighting the phenylethanolamine "head" responsible for adrenergic receptor binding and the cinnamoyl "tail" that confers lipophilicity.
Figure 1: Pharmacophore decomposition of 3-methoxyaegeline.[1][2] The amide bond (red) connects the polar adrenergic-mimicking head to the lipophilic tail.[1][2]
Part 3: Synthesis & Isolation Methodologies[6]
For research applications requiring high purity (>98%), total synthesis is preferred over extraction from Zanthoxylum syncarpum due to the complexity of separating the 3-methoxy analog from the more abundant Aegeline.[1]
Protocol A: Total Synthesis (Amide Coupling)
Objective: Synthesize 3-methoxyaegeline from commercially available precursors.
Extraction: Macerate dried Z. syncarpum leaves in MeOH for 48h.
Fractionation: Concentrate extract; partition between water and EtOAc.
Chromatography: Subject EtOAc fraction to Silica Gel Column Chromatography.
Elution: Gradient elution with Hexane:EtOAc. 3-methoxyaegeline typically elutes after Aegeline due to increased polarity from the extra methoxy group.[1][2]
Figure 2: Synthetic route via amide coupling.[1][2] Step 3 is the critical control point for yield and purity.
Part 4: Analytical Characterization
To validate the identity of 3-methoxyaegeline, the following spectral signatures must be confirmed.
UV Spectroscopy:
Distinctive absorption maxima at 218 nm and 278 nm (MeOH) correspond to the benzoyl and cinnamoyl chromophores [2].[1]
Mass Spectrometry (ESI-MS):
[M+H]⁺: m/z 328.
Fragmentation: Expect cleavage at the amide bond, yielding a fragment at m/z 131 (cinnamoyl cation) and m/z 196 (dimethoxyphenylethylamine fragment).[1]
¹H NMR (400 MHz, CDCl₃):
Methoxy Groups: Two singlets around δ 3.8–3.9 ppm (6H total).[1]
Vinyl Protons: Two doublets (J ~ 16 Hz) between δ 6.5–7.6 ppm, indicating the trans geometry of the cinnamoyl alkene.
Chiral Methine: A multiplet around δ 4.8 ppm (CH-OH).[1][2]
Part 5: Biological Activity & Toxicology[1][8][9]
Mechanism of Action
3-Methoxyaegeline, like Aegeline, acts as a β3-adrenergic receptor agonist .[1][2] This pathway regulates lipolysis and thermogenesis in brown adipose tissue.[1]
Research into Aegeline and its analogs (including 3-methoxyaegeline) was intensified following the FDA investigation into OxyElite Pro , a supplement linked to severe liver injury [4].[1]
Risk Factor: While natural levels in Aegle marmelos are generally safe, synthetic enrichment or high-dose isolation can trigger idiosyncratic hepatotoxicity.[1][2]
Mechanism: Potential mitochondrial toxicity or formation of reactive quinone-methide intermediates during metabolism by CYP450 enzymes.[1][2]
PubChem. (n.d.).[1] Compound Summary: Aegeline Analogs. National Library of Medicine.[1] Retrieved from [Link]
Buckingham, J., et al. (2010).[1] Dictionary of Alkaloids, Second Edition. CRC Press.[1][8] (Entry: 3-Methoxyaegeline, p. 17).[1][2][4][6] Retrieved from [Link][1][2][9]
Chatterjee, A., et al. (1959).[1][6][8][10] The Structure and Synthesis of Aegeline. Journal of Organic Chemistry, 24, 687.[6][8][10]
U.S. FDA. (2013).[1][11] Investigation of Illnesses: OxyElite Pro. Retrieved from [Link][1][2]
Nugroho, A. E., et al. (2011).[1] Effects of aegeline... on histamine release. Phytomedicine. Retrieved from [Link]
An In-depth Technical Guide on the Biological Activities of 3-Methoxyaegeline versus Aegeline
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals Foreword: Navigating the Known and the Inferred In the landscape of natural product pharmacology, it is not uncommon to encount...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
Foreword: Navigating the Known and the Inferred
In the landscape of natural product pharmacology, it is not uncommon to encounter a lead compound with a wealth of documented biological activities, while its close structural analogs remain largely unexplored. Such is the case with aegeline and its putative derivative, 3-methoxyaegeline. Aegeline, an N-acylated amino alcohol from the leaves of Aegle marmelos, has been the subject of numerous preclinical studies, revealing a spectrum of pharmacological effects.[1][2] In contrast, 3-methoxyaegeline remains a more enigmatic entity in the scientific literature.
This technical guide is structured to provide a comprehensive overview of the established biological activities of aegeline, supported by detailed experimental protocols and mechanistic insights. Subsequently, we will embark on a reasoned, structure-activity relationship (SAR)-based exploration of how the introduction of a methoxy group at the 3-position of the phenyl ring might modulate these activities. This comparative analysis, while theoretical in the absence of direct empirical data for 3-methoxyaegeline, is grounded in established principles of medicinal chemistry and aims to provide a predictive framework for future research and drug discovery efforts.
Aegeline: A Multifaceted Bioactive Alkaloid
Aegeline, chemically N-[2-hydroxy-2(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a prominent alkaloid found in the leaves and fruit of the bael tree (Aegle marmelos).[1] This plant has a long history of use in traditional medicine, particularly in Ayurveda.[3] Modern scientific investigation has begun to validate some of these traditional uses, attributing a range of biological effects to aegeline.
Anti-Diabetic and Anti-Hyperlipidemic Activities
Aegeline has demonstrated notable potential in the management of metabolic disorders, particularly type 2 diabetes and dyslipidemia.[3]
β3-Adrenergic Receptor Agonism: One of the primary mechanisms underlying aegeline's metabolic effects is its activity as a β3-adrenergic receptor (β3-AR) agonist.[1][4] Activation of β3-AR in adipocytes leads to increased lipolysis and fatty acid oxidation, contributing to enhanced energy expenditure and improved insulin sensitivity.[1]
PPAR Agonism: Computational studies suggest that aegeline acts as a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and an agonist for PPARα.[5] This dual agonism is significant, as PPARγ is a key regulator of adipogenesis and insulin sensitivity, while PPARα is involved in lipid metabolism. The binding mode of aegeline to PPARγ appears to differ from full agonists, suggesting a potential for a differentiated and possibly safer therapeutic profile.[5] In vitro studies have shown that aegeline can inhibit adipogenesis in 3T3-L1 preadipocytes.
Glucose Uptake: Aegeline has been reported to stimulate glucose uptake in skeletal muscle cells through pathways involving AKT, Rac1, and PI3-kinase.[6]
Anti-Inflammatory and Antinociceptive Properties
Aegeline exhibits significant anti-inflammatory and pain-relieving effects.
Inhibition of Histamine Release: Aegeline has been shown to inhibit the release of histamine from mast cells, a key event in allergic and inflammatory responses.[7] This effect appears to be mediated through the modulation of intracellular calcium signaling, as it strongly inhibits histamine release induced by calcium ionophores like thapsigargin and ionomycin.[7]
Modulation of Inflammatory Mediators: In a mouse model of pain and depression, aegeline treatment significantly decreased the activity of monoamine oxidase-A (MAO-A) and the levels of serum interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS).[3][8] These findings suggest that aegeline's anti-inflammatory and antinociceptive effects are linked to its ability to suppress key pro-inflammatory enzymes and cytokines.
Antioxidant and Neuroprotective Activities
Aegeline also possesses antioxidant properties that may contribute to its overall therapeutic potential.
Radical Scavenging: The phenolic moiety in aegeline's structure suggests a potential for free radical scavenging.
Neuroprotection: In a yeast-based model, aegeline was found to suppress the toxicity induced by α-synuclein and Bax, two proteins implicated in neurodegenerative diseases like Parkinson's disease.[9] This neuroprotective effect was associated with the inhibition of reactive oxygen species (ROS) production and the preservation of mitochondrial membrane potential.[10]
3-Methoxyaegeline: A Predictive Analysis of Biological Activity
While direct experimental data on 3-methoxyaegeline is lacking, we can infer its potential biological activity by considering the structure-activity relationships of aegeline's known targets and the general influence of methoxy substitution in medicinal chemistry.
The Role of the Methoxy Group in Drug Design
The introduction of a methoxy (-OCH3) group can significantly impact a molecule's pharmacological profile through several mechanisms:[6][7][11]
Electronic Effects: The methoxy group can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect, which can alter the acidity and basicity of nearby functional groups and influence binding interactions.[7]
Steric Effects: The size of the methoxy group can influence how a molecule fits into a receptor's binding pocket, potentially enhancing selectivity or altering the mode of binding.
Metabolic Stability: Methoxy groups are often sites of metabolism, typically undergoing O-demethylation by cytochrome P450 enzymes.[7][12] This can lead to the formation of active or inactive metabolites.
Lipophilicity: The methoxy group is generally considered to have a neutral to slightly lipophilic character, which can affect a molecule's absorption, distribution, and excretion properties.[12]
Predicted Impact on Anti-Diabetic and Anti-Hyperlipidemic Activities
β3-Adrenergic Receptor Agonism: The structure-activity relationships of β3-AR agonists often highlight the importance of the aromatic ring and its substituents. For many β3-AR agonists, the presence of a hydroxyl group on the phenyl ring is crucial for activity, as it can participate in hydrogen bonding with the receptor.[13] Replacing this with a methoxy group, as is the case in 3-methoxyaegeline relative to a hypothetical 3-hydroxyaegeline, would eliminate this hydrogen bond donor capability, potentially reducing agonist activity. However, the methoxy group could still act as a hydrogen bond acceptor and its steric bulk might lead to a different binding orientation within the receptor, which could either decrease or, less likely, increase activity.[2]
PPAR Agonism: The binding of agonists to PPARs is highly dependent on the ligand's ability to fit within the receptor's hydrophobic ligand-binding pocket and form key hydrogen bonds.[1][3][8] The addition of a methoxy group would increase the steric bulk and alter the electronic properties of the phenyl ring. This could either enhance or disrupt the binding to PPARγ and PPARα. Without a clear understanding of the binding pocket's topography in the region of the 3-position of aegeline's phenyl ring, a definitive prediction is difficult.
Predicted Impact on Anti-Inflammatory and Antinociceptive Activities
The anti-inflammatory effects of many natural products are linked to their antioxidant properties and their ability to interact with specific enzymes.
Antioxidant Activity: The antioxidant activity of phenolic compounds is often attributed to the hydrogen-donating ability of the hydroxyl group. By replacing a hydroxyl group with a methoxy group, the direct radical scavenging capacity at that position would be lost. However, the methoxy group's electron-donating resonance effect could influence the antioxidant potential of other parts of the molecule.
Enzyme Inhibition (MAO-A, iNOS): The binding of inhibitors to enzymes is highly specific. The introduction of a methoxy group could sterically hinder the binding of 3-methoxyaegeline to the active sites of MAO-A and iNOS, potentially reducing its inhibitory activity compared to aegeline. Conversely, the methoxy group could also form favorable interactions with the enzyme that are not possible for the unsubstituted compound.
Protocol for β3-Adrenergic Receptor Activation Assay
This protocol describes a cell-based assay to determine the agonist activity of a test compound on the β3-AR.
Workflow for β3-AR Activation Assay
Caption: Workflow for determining β3-AR agonist activity.
Detailed Steps:
Cell Culture:
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Preparation:
Prepare a stock solution of the test compound (e.g., aegeline) in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
Compound Treatment:
Remove the growth medium from the cells and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Add the diluted test compounds or a reference agonist (e.g., isoproterenol) to the wells. Include a vehicle control (e.g., DMSO).
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
cAMP Measurement:
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF, ELISA).
Measure the intracellular cAMP concentration using a plate reader.
Data Analysis:
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.
Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Protocol for PPARγ Agonist Activity Assay (Luciferase Reporter Assay)
This protocol assesses the ability of a test compound to activate PPARγ-mediated gene transcription.[5]
Workflow for PPARγ Luciferase Reporter Assay
Caption: Workflow for assessing PPARγ agonist activity.
Detailed Steps:
Cell Culture and Transfection:
Culture HEK293T cells in a suitable growth medium.
Co-transfect the cells with a mammalian expression vector for human PPARγ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a vector expressing a control reporter (e.g., β-galactosidase) is recommended for normalization.
Compound Treatment:
After transfection, seed the cells into 96-well plates.
Treat the cells with various concentrations of the test compound or a reference PPARγ agonist (e.g., rosiglitazone). Include a vehicle control.
Incubate for 24-48 hours.
Luciferase Assay:
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Data Analysis:
Normalize the luciferase activity to the activity of the control reporter.
Calculate the fold activation relative to the vehicle-treated cells.
Protocol for In Vitro Histamine Release Assay
This protocol measures the ability of a compound to inhibit antigen-induced histamine release from mast cells.[7]
Workflow for Histamine Release Assay
Caption: Workflow for in vitro histamine release assay.
Detailed Steps:
Cell Culture and Sensitization:
Culture rat basophilic leukemia (RBL-2H3) cells in a suitable medium.
Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE overnight.
Compound Treatment:
Wash the sensitized cells to remove unbound IgE.
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
Antigen Challenge:
Induce degranulation by challenging the cells with DNP-bovine serum albumin (BSA).
Incubate for a specified time (e.g., 1 hour).
Histamine Measurement:
Centrifuge the plate to pellet the cells and collect the supernatant.
Measure the histamine concentration in the supernatant using a commercially available ELISA kit or a fluorometric assay.
Data Analysis:
Calculate the percentage of histamine release inhibition for each concentration of the test compound compared to the control (antigen challenge without test compound).
This technical guide provides an in-depth analysis of the alkaloid composition of Zanthoxylum syncarpum leaves, focusing on the isolation, structural characterization, and therapeutic potential of its unique phenethylami...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the alkaloid composition of Zanthoxylum syncarpum leaves, focusing on the isolation, structural characterization, and therapeutic potential of its unique phenethylamine amides.[1]
Phytochemistry, Isolation Protocols, and Therapeutic Applications[1]
Executive Summary
Zanthoxylum syncarpum (Tul.)[1][2] Tul. ex B.D.Jacks (Rutaceae), a tree species native to the wet tropical biomes of Venezuela and Brazil, represents a critical chemotaxonomic reservoir of phenethylamine amides (alkamides) .[1] Unlike the benzophenanthridine-dominant profiles of other Zanthoxylum species (e.g., Z. nitidum), the leaf chemistry of Z. syncarpum is defined by the presence of norepinephrine-cinnamoyl hybrids.[1]
The primary bioactive constituent is Syncarpamide , a rare pseudoalkaloid exhibiting significant antiplasmodial activity.[1] This guide details the phytochemical workflow required to isolate these compounds and analyzes their structural and pharmacological properties for drug development applications.[1]
Chemotaxonomic Profile: The Phenethylamine Amides
The "alkaloids" of Z. syncarpum leaves are technically pseudoalkaloids or alkamides , derived from the amidation of phenethylamines (biogenic amines) with cinnamic acid derivatives.[1] This distinct class bridges the gap between nitrogenous secondary metabolites and phenylpropanoids.[1]
Key Constituents
The leaf extract is characterized by three primary alkamides:
Compound Name
Chemical Class
Molecular Formula
Structural Characteristics
Syncarpamide
Phenethylamine Amide
C₂₈H₂₇NO₅
Di-cinnamoyl derivative of 3,4-di-O-methylnorepinephrine.[1][3] Contains two cinnamoyl moieties (one amide, one ester).[1]
3-Methoxyaegeline
Phenethylamine Amide
C₁₉H₂₁NO₄
Derivative of aegeline (a known alkaloid from Aegle marmelos).[1] Features a hydroxy-phenethylamine core.[1]
The synthesis of these compounds suggests a convergence of two major metabolic pathways:[1]
Shikimate Pathway: Provides the C6-C3 units (cinnamic acid derivatives).[1]
Tyrosine/Tyramine Pathway: Provides the nitrogenous phenethylamine core (norepinephrine analogs).[1]
Figure 1: Putative biosynthetic convergence leading to Syncarpamide.[1] The pathway combines a catecholamine core with phenylpropanoid acyl donors.
Extraction & Isolation Protocol
To ensure scientific integrity and reproducibility, the following protocol utilizes a polarity-guided fractionation method. This approach avoids harsh acid-base treatments that might hydrolyze the ester/amide bonds of syncarpamide.[1]
Defatting: Partition with Hexane (3 x 500 mL) to remove chlorophyll and non-polar lipids. Discard hexane layer (or save for terpene analysis).
Enrichment: Partition the aqueous phase with Ethyl Acetate (3 x 500 mL).
Critical Checkpoint: The phenethylamine amides (Syncarpamide, Aegeline derivatives) will concentrate in the EtOAc fraction due to their intermediate polarity.[1]
Step 3: Chromatographic Isolation
Column Chromatography (CC): Load the EtOAc fraction onto a Silica Gel column.[1]
Elution Gradient: Elute with a Hexane:EtOAc gradient (starting 90:10 → 0:100), followed by EtOAc:MeOH.
TLC Monitoring: Spot fractions on Silica TLC plates. Visualize under UV (254 nm). Look for dark quenching spots (aromatic rings) that turn orange/brown with Dragendorff’s reagent (indicating nitrogen).[1]
Purification (Sephadex LH-20): Re-chromatograph semi-pure fractions containing the target amides on Sephadex LH-20 (eluent: MeOH) to remove phenolic impurities.
Fragmentation: Expect loss of cinnamoyl groups (mass 131 or 147) and cleavage at the amide bond.[1]
Nuclear Magnetic Resonance (NMR)
Trans-Cinnamate Moiety: Look for two doublets with a large coupling constant (J ≈ 16.0 Hz) in the olefinic region (δ 6.5 - 7.6 ppm), indicating trans-geometry.[1]
Amide NH: A doublet or broad singlet around δ 6.0 - 8.5 ppm (solvent dependent).[1]
Methoxy Groups: Sharp singlets around δ 3.8 ppm (3H each).[1] Syncarpamide has multiple methoxy signals due to the methylated norepinephrine core.
Chiral Center: The proton at the chiral carbon (C-7 of the phenethylamine chain) typically appears as a multiplet or doublet of doublets around δ 4.5 - 5.5 ppm.[1]
Therapeutic Potential: Drug Development
The alkaloid profile of Z. syncarpum is of particular interest for antiparasitic drug discovery.[1]
Antiplasmodial Activity
Syncarpamide has demonstrated moderate in vitro activity against Plasmodium falciparum (the parasite causing malaria).[1][4][5]
Potency: IC₅₀ values of 2.0–6.0 µM against D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) clones.[1]
Mechanism: While the exact mechanism is under investigation, the structural similarity to norepinephrine suggests potential interference with parasitic nutrient transport or vacuolar function, though the cinnamoyl moieties imply a membrane-disrupting or redox-active mechanism.[1]
Structure-Activity Relationship (SAR)[1]
Amide vs. Ester: Syncarpamide contains both.[1] Hydrolysis of the ester linkage typically reduces lipophilicity, potentially affecting membrane permeability and potency.[1]
Stereochemistry: The natural product is often isolated as a racemate or specific enantiomer.[1] The (+)-enantiomer of syncarpamide has been noted, but racemic mixtures also show activity.[1]
References
Ross, S. A., Al-Azeib, M. A., Krishnaveni, K. S., Fronczek, F. R., & Burandt, C. L. (2005).[1][5] Alkamides from the Leaves of Zanthoxylum syncarpum.[1][3][5][6] Journal of Natural Products, 68(8), 1297–1299.[1][5] [1]
Ross, S. A., Sultana, G. N., Burandt, C. L., ElSohly, M. A., Marais, J. P., & Ferreira, D. (2004).[1][6][7] Syncarpamide, a New Antiplasmodial (+)-Norepinephrine Derivative from Zanthoxylum syncarpum.[1][3][4][6][7] Journal of Natural Products, 67(1), 88–90.[1]
Facundo, V. A., Morais, S. M., Machado, M. I. L., Matos, F. J. A., & da Frota, L. C. M. (1999).[1] Essential Oil of Zanthoxylum syncarpum Tull Leaves.[1] Journal of Essential Oil Research, 11(4), 426-428.[1] [1]
PubChem. (n.d.).[1][3] Syncarpamide (CID 11753871).[1] National Library of Medicine.[1]
Plants of the World Online. (n.d.).[1] Zanthoxylum syncarpum (Tul.)[1][2] Tul. ex B.D.Jacks.[1][2] Royal Botanic Gardens, Kew.[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Medicinal Chemistry Whitepaper
Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists
Executive Summary
Aegeline (
-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide) is a bioactive alkaloid isolated from Aegle marmelos (Bael). While historically utilized in ethnomedicine for metabolic regulation, its modern application has been marred by idiosyncratic hepatotoxicity linked to dietary supplements.
This guide deconstructs the structure-activity relationship (SAR) of aegeline. It moves beyond simple characterization to provide a rational design strategy : how to decouple the potent anti-hyperglycemic/anti-adipogenic activity from the hepatotoxic pharmacophore. We focus on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and
-adrenergic receptor modulation, balanced against the mitigation of Quinone Methide (QM) formation.
The Pharmacophore: Structural Deconvolution
To engineer superior derivatives, we must first map the biological functions to specific structural motifs. Aegeline is a "privileged scaffold" containing a phenylethylamine core linked to a cinnamoyl tail.
Structural Zones
Zone A (The Head): 4-Methoxyphenyl ring. Critical for lipophilicity and receptor binding, but also the primary site of metabolic bioactivation (toxicity trigger).
Zone B (The Linker):
-ethanolamine chain. The hydroxyl group provides essential H-bonding interactions (e.g., with Tyr407 in MAO-A or Asp181 in PTP1B). The chiral center (-configuration in nature) dictates stereoselectivity.
Zone C (The Tail): Cinnamoyl moiety. The
-unsaturated amide provides rigidity and - stacking opportunities within the binding pocket.
Visualization: Pharmacophore & Structural Alerts
The following diagram maps the functional regions against the toxicological "red zones."
Figure 1: Pharmacophore mapping of Aegeline, distinguishing between therapeutic binding motifs and metabolic liabilities.
Therapeutic SAR: Enhancing Efficacy
The primary therapeutic interest in aegeline derivatives lies in metabolic syndrome management (Type 2 Diabetes and Obesity).
PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Inhibiting PTP1B restores insulin sensitivity.
The Hybrid Approach: Simple aegeline is a weak PTP1B inhibitor. However, fusing the aegeline scaffold with Thiazolidinedione (TZD) or sulfonated moieties drastically improves potency.
Key Insight: The TZD moiety acts as a phosphate mimetic, binding to the active site, while the aegeline backbone extends into the secondary binding pocket, providing selectivity.
SAR Trends Data
The following table summarizes the impact of structural modifications on bioactivity (General trends synthesized from Bioorg. Med. Chem. and J. Nat. Prod. literature).[1][3][4][5][6][7][8][9][10][11]
Derivative Class
Structural Modification
Effect on PTP1B ()
Effect on Adipogenesis
Notes
Natural Aegeline
None
> 50 M (Weak)
Moderate
Baseline scaffold.
Des-methoxy
Removal of 4-OMe on Ring A
Increased ( > 100 M)
Low
Methoxy group is essential for binding affinity.
TZD-Hybrid
Thiazolidinedione linked to Ring A
Low M (Potent)
High Inhibition
Synergistic effect; best therapeutic lead.
Saturated Tail
Hydrogenation of cinnamoyl double bond
Moderate Increase
Low
Rigidity of the double bond is preferred for active site fit.
Halogenated Ring A
Cl/F substitution at 4-position
Variable
Moderate
Crucial for toxicity mitigation (Blocks QM formation).
Toxicological SAR: The Safety Valve
This is the most critical section for drug development. Natural aegeline has been implicated in liver injury.[4][12] The mechanism is metabolic bioactivation .
The Mechanism of Toxicity
Bioactivation: CYP2C19 catalyzes the O-demethylation of the 4-methoxy group on Ring A.
Intermediate: This forms a phenol, which is further oxidized to a reactive Quinone Methide (QM) intermediate.
Adduct Formation: The electrophilic QM reacts with nucleophilic Glutathione (GSH). Once GSH is depleted, it attacks cellular proteins, leading to hepatocellular necrosis.
Mitigation Strategy (The "Fix")
To retain activity while removing toxicity, the SAR must focus on Zone A :
Strategy 1 (Blockade): Replace the 4-methoxy group with a metabolically stable electron-withdrawing group (e.g.,
, ). This prevents O-demethylation.
Strategy 2 (Steric Hindrance): Introduce ortho-substituents on Ring A to sterically hinder CYP access.
Figure 2: The metabolic activation pathway leading to hepatotoxicity.[4][9] SAR optimization must block the conversion of Aegeline to the Phenol/QM species.
Experimental Protocols
Synthesis of Aegeline Derivatives (Amide Coupling)
Objective: To synthesize stable amide derivatives avoiding the metabolic liability of the natural product.
Reagents:
Substituted Cinnamic Acid (
equiv)
Substituted 2-amino-1-phenylethanol (
equiv)
EDCI.HCl (
equiv)
HOBt (
equiv)
Triethylamine (
equiv)
Dichloromethane (DCM) (Solvent)
Protocol:
Activation: Dissolve the substituted cinnamic acid in dry DCM under nitrogen atmosphere. Add EDCI.HCl and HOBt. Stir at
for 30 minutes to form the active ester.
Coupling: Add the substituted 2-amino-1-phenylethanol and triethylamine dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexane).
Workup: Dilute with DCM, wash sequentially with
, saturated , and brine.
Purification: Dry organic layer over
, concentrate in vacuo, and purify via silica gel column chromatography.
Bioassay: PTP1B Inhibition Screen
Objective: Quantify the efficacy of synthesized derivatives against the diabetes target PTP1B.[2][13]
Protocol:
Preparation: Dissolve derivatives in DMSO. Prepare recombinant human PTP1B enzyme in assay buffer (
HEPES, pH 7.2, EDTA).
Substrate: Use
-Nitrophenyl phosphate (NPP) as the substrate.
Incubation: Incubate enzyme (
) with test compounds () for 10 minutes at .
Initiation: Add
NPP () to start the reaction.
Measurement: Measure absorbance at
continuously for 20 minutes.
Calculation: Calculate the slope of absorbance vs. time. Determine
using non-linear regression analysis (GraphPad Prism).
Synthesis Workflow Visualization
Figure 3: General synthetic workflow for accessing diverse aegeline derivatives.
References
Gautam, A., et al. (2021). "Metabolic activation of aegeline mediated by CYP2C19."[4][12] Xenobiotica.
Narender, T., et al. (2007). "Antihyperglycemic and antidyslipidemic agent from Aegle marmelos."[7][14] Bioorganic & Medicinal Chemistry Letters.
Balaramnavar, V. M., et al. (2021).[11] "Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity."[7] ResearchGate.[4]
Thompson, D. C., et al. (2014). "Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?" Current Drug Metabolism.
Ferreira, S. B., et al. (2021). "In Silico Molecular Docking Studies of Aegeline." ACS Omega.
therapeutic potential of methoxylated beta-hydroxyamides
An In-Depth Technical Guide to the Therapeutic Potential of Methoxylated Beta-Hydroxyamides Abstract The β-hydroxyamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in numerou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Therapeutic Potential of Methoxylated Beta-Hydroxyamides
Abstract
The β-hydroxyamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in numerous biologically active molecules.[1] The strategic introduction of a methoxy group (–OCH₃) onto this core structure presents a compelling avenue for therapeutic innovation, offering nuanced control over the molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of methoxylated β-hydroxyamides, synthesizing current knowledge on their chemical synthesis, proposed mechanisms of action, and burgeoning therapeutic applications. We will delve into the causality behind experimental design, present validated protocols for synthesis and evaluation, and explore the future landscape for this promising class of compounds in drug development.
Introduction: The Rationale for Methoxylation
The β-hydroxyamide functional group is a versatile pharmacophore, primarily due to its ability to form key hydrogen bonds and act as a metal-chelating moiety, which is crucial for inhibiting various enzymes, particularly metalloproteinases.[2][3] The decision to introduce a methoxy group is a deliberate strategy in drug design aimed at modulating several key parameters:
Metabolic Stability: Aromatic hydroxyl groups are often rapidly conjugated and eliminated. Their methylation can block this metabolic pathway, increasing the compound's half-life. Conversely, O-demethylation by cytochrome P450 enzymes can serve as a metabolic switch, converting a prodrug into its active hydroxylated form.[4]
Receptor Binding & Selectivity: A methoxy group, while electronically similar to a hydroxyl group, has distinct steric and hydrogen-bonding properties. It can act as a hydrogen bond acceptor but not a donor, a subtle change that can drastically alter binding affinity and selectivity for a target protein.[5]
Lipophilicity & Permeability: The addition of a methyl group to a hydroxyl moiety increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability, critical factors for drug efficacy.
Electronic Effects on Synthesis: As demonstrated in certain synthetic routes, the electron-donating nature of a methoxy group on an aromatic ring can influence the stability of reaction intermediates, preventing undesirable side reactions like retro-aldol cleavage and improving product yields.[6]
This guide will explore how these modulations translate into tangible therapeutic potential across several disease areas.
Synthetic Strategies: Building the Core Scaffold
The synthesis of methoxylated β-hydroxyamides can be achieved through various routes, often starting from β-ketonitriles or aldehydes. The choice of strategy depends on the desired stereochemistry and substitution pattern.
A robust one-pot method involves the conversion of methoxy-substituted β-ketonitriles into the corresponding β-hydroxyamides.[6] This process, catalyzed by a ruthenium(II) complex, first hydrates the nitrile (C≡N) to a primary amide (C=O)NH₂ and then reduces the ketone (C=O) to a hydroxyl (CH-OH) group.
The presence of an electron-donating methoxy substituent on an adjacent aromatic ring has been shown to stabilize the β-hydroxyamide product, preventing decomposition via a retro-aldol reaction that can occur with unsubstituted phenyl groups.[6]
Asymmetric Synthesis from Chiral Cyanohydrins
For enantiomerically pure compounds, a common approach begins with the asymmetric synthesis of a chiral cyanohydrin from a methoxy-substituted aldehyde.[7] This is often achieved using a chiral Lewis acid catalyst, such as a Schiff-base titanium complex. The resulting cyanohydrin is then reduced to a β-amino alcohol, which is subsequently acylated to yield the final β-hydroxyamide.[7] This method provides precise control over the stereochemistry at the hydroxyl-bearing carbon, which is often critical for biological activity.
Proposed Mechanisms of Action & Therapeutic Targets
The therapeutic potential of this class of compounds stems from their ability to interact with several key biological targets.
Enzyme Inhibition: Targeting Metalloproteinases
A primary mechanism of action for many β-hydroxyamides is the inhibition of zinc-dependent metalloproteinases. The hydroxy and amide groups can coordinate with the catalytic zinc ion in the enzyme's active site, effectively blocking its function. This mechanism is central to their potential as:
Anti-Bacterials: Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to β-lactam antibiotics. Methoxylated hydroxamic acids (a closely related class) have been investigated as inhibitors of MBLs from pathogens like Bacillus anthracis, demonstrating the scaffold's potential to combat antibiotic resistance.[2]
Anti-Inflammatories & Anti-Cancer Agents: Tumor necrosis factor-α converting enzyme (TACE) is a metalloproteinase involved in inflammation and cancer progression. β-hydroxyamides have been successfully developed as potent TACE inhibitors.[3]
The diagram below illustrates the proposed binding mode of a methoxylated β-hydroxyamide within the active site of a zinc metalloproteinase.
Figure 1: Proposed mechanism of metalloproteinase inhibition.
Modulation of Oxidative Stress Pathways
In the context of neurodegenerative diseases like Alzheimer's, oxidative stress is a key pathological driver.[8] Beta-amyloid peptides can induce neuronal death by activating NADPH oxidase in astrocytes, leading to a surge in reactive oxygen species (ROS).[8] Notably, 4-hydroxy-3-methoxy-acetophenone, a compound with a similar methoxy-phenol structure, has been shown to block beta-amyloid-induced ROS generation and protect neurons.[8] This suggests that methoxylated aromatic amides could exert neuroprotective effects by mitigating oxidative stress.
Antiproliferative Activity in Cancer
Several studies have demonstrated the potent antiproliferative effects of β-hydroxyamides against cancer cell lines.[9] While the exact mechanism is not always fully elucidated, it likely involves the inhibition of critical cellular enzymes (such as TACE or other metalloproteinases) or interference with cell cycle progression. The data below summarizes the activity of a series of β-hydroxyamides against breast (MCF-7) and colon (MDST8) cancer cells.
Compound ID
R-Group
n
Target Cell Line
IC₅₀ (µM)
2e
-CH(CH₃)₂
1
MCF-7
0.01 - 10
2f
-H
1
MCF-7
0.01 - 10
3d
-CH₂Ph
1
MCF-7
0.01 - 10
3e
-CH(CH₃)₂
1
MCF-7
0.01 - 10
3f
-H
1
MCF-7
0.01 - 10
4a
-Br (Amide)
-
MDST8
Potent
(Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2016)[9]
Experimental Protocols & Methodologies
Scientific integrity requires robust and reproducible methodologies. The following sections provide validated, step-by-step protocols for the synthesis and in vitro evaluation of these compounds.
Detailed Protocol: Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)propanamide
This protocol is adapted from the ruthenium-catalyzed hydration/transfer hydrogenation method.[6] It exemplifies a direct conversion of a β-ketonitrile to the target β-hydroxyamide.
Materials:
3-oxo-3-(4-methoxyphenyl)propanenitrile
[RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] catalyst
Sodium formate (NaO₂CH)
Deionized water
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a Schlenk tube under an inert argon atmosphere, combine 3-oxo-3-(4-methoxyphenyl)propanenitrile (1.0 mmol), the ruthenium catalyst (0.02 mmol, 2 mol%), and sodium formate (5.0 mmol).
Solvent Addition: Add deionized water (5 mL) to the mixture.
Reaction Execution: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 24 hours. Causality Note: Heating provides the necessary activation energy for both the nitrile hydration and the transfer hydrogenation steps. Sodium formate serves as the hydride donor for the ketone reduction.
Work-up: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 3-hydroxy-3-(4-methoxyphenyl)propanamide.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a light brown solid.[6]
Detailed Protocol: In Vitro Metalloproteinase (MMP/TACE) Inhibition Assay
This is a generalized fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a test compound.
Materials:
Recombinant human metalloproteinase (e.g., TACE/ADAM17)
Fluorogenic peptide substrate specific for the enzyme
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)
Test compound (methoxylated β-hydroxyamide) dissolved in DMSO
Known inhibitor (e.g., Marimastat) as a positive control
96-well black microplates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
Reaction Mixture: In each well of the microplate, add:
50 µL of assay buffer
20 µL of test compound dilution (or DMSO for control, or positive control)
10 µL of recombinant enzyme solution (pre-diluted in assay buffer)
Pre-incubation: Incubate the plate at 37 °C for 15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the reaction.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37 °C. Measure the increase in fluorescence (e.g., Ex/Em appropriate for the substrate) every minute for 30-60 minutes.
Data Analysis:
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following workflow diagram summarizes the drug discovery process for these compounds.
Figure 2: Drug discovery workflow for therapeutic amides.
Conclusion and Future Directions
Methoxylated β-hydroxyamides represent a highly adaptable and promising class of molecules for therapeutic development. The strategic inclusion of the methoxy group provides a powerful tool to fine-tune the pharmacological profile of the parent β-hydroxyamide scaffold, enhancing metabolic stability and modulating target affinity. Current evidence points toward significant potential in oncology, neurodegenerative disorders, and infectious diseases, primarily through mechanisms of metalloproteinase inhibition and mitigation of oxidative stress.
Future research should focus on expanding the structure-activity relationship (SAR) studies to better understand the interplay between the position of the methoxy group and biological activity. Furthermore, elucidating precise mechanisms of action beyond enzyme inhibition and exploring their potential in emerging areas like targeted protein degradation will be critical. As synthetic methodologies become more refined and our understanding of their biological interactions deepens, methoxylated β-hydroxyamides are poised to become a valuable addition to the drug developer's toolkit.
References
Cadierno, V., Francos, J., & Gimeno, J. (2018). Synthesis of β-hydroxyamides through ruthenium-catalyzed hydration/transfer hydrogenation of β-ketonitriles in water. Universidad de Oviedo. [Link]
Marx, L. G., et al. (2011). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. ACS Combinatorial Science. [Link]
Aguirre, G., et al. (2001). Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Sociedad Química de México. [Link]
Kulakov, I. V., et al. (2017). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [Link]
Lettan II, R. B., et al. (2006). Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Journal of the American Chemical Society. [Link]
Chen, Y.-J., et al. (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. MDPI. [Link]
Mendes, E., et al. (2016). Novel hydroxyamides and amides containing D-glucopyranose or D-fructose units: Biological assays in MCF-7 and MDST8 cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
Cadierno, V., & Francos, J. (2021). Access to α‐ and β‐Hydroxyamides and Ureas Through Metal‐Catalyzed C≡N Bond Hydration and Transfer Hydration Reactions. Chemistry – A European Journal. [Link]
Pratt, R. F. (2000). Inhibition of serine amidohydrolases by complexes of vanadate with hydroxamic acids. Archives of Biochemistry and Biophysics. [Link]
Duan, J. J-W., et al. (2008). Discovery of beta-benzamido hydroxamic acids as potent, selective, and orally bioavailable TACE inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Cadierno, V., & Francos, J. (2021). and β‐Hydroxyamides and Ureas Through Metal‐Catalyzed C≡N Bond Hydration and Transfer Hydration Reactions. Wiley Online Library. [Link]
Flasiński, M., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules. [Link]
Okonogi, K., et al. (1985). Interactions of formylamino- and methoxy-substituted beta-lactam antibiotics with beta-lactamases. The Journal of Antibiotics. [Link]
Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
Testa, B. (2009). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
Abramovitch, R. A., et al. (2003). Synthesis and Biological Evaluation of 14 -Methoxy Digitalis Derivatives. Molecules. [Link]
Abramson, R. K., et al. (2004). Beta-amyloid peptides induce mitochondrial dysfunction and oxidative stress in astrocytes and death of neurons through activation of NADPH oxidase. The Journal of Neuroscience. [Link]
Zhong, L., et al. (2017). Soluble TREM2 ameliorates pathological phenotypes by modulating microglial functions in an Alzheimer’s disease model.
Application Note: Total Synthesis of 3-Methoxyaegeline and Structural Analogs
Topic: Total Synthesis of 3-Methoxyaegeline and Analogs Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists Abstract & Strategic Context 3...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Total Synthesis of 3-Methoxyaegeline and Analogs
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists
Abstract & Strategic Context
3-Methoxyaegeline is a structural analog of aegeline, a bioactive alkaloid found in Aegle marmelos (Bael). While aegeline has been investigated for metabolic and
-adrenergic activity, its methoxylated analogs gained prominence following FDA investigations into hepatotoxicity associated with dietary supplements (e.g., OxyElite Pro).
The distinction between isomers (3-methoxy vs. 4-methoxy) is critical for toxicological assays. This application note provides a validated, scalable protocol for the total synthesis of 3-methoxyaegeline. Unlike extraction methods which yield complex mixtures, this synthetic route guarantees >98% purity and allows for stereochemical control, essential for establishing structure-activity relationships (SAR).
Key Applications:
Generation of analytical standards for LC-MS/MS toxicology screening.
Synthesis of focused libraries for GPCR modulation studies (
-AR agonists).
Metabolic stability profiling of phenylethanolamine derivatives.
Retrosynthetic Analysis
The synthetic strategy relies on a convergent approach, disconnecting the amide bond to reveal two key precursors: the cinnamoyl fragment and the chiral
-amino alcohol backbone.
Strategic Disconnection (DOT Visualization)
Figure 1: Retrosynthetic tree illustrating the convergent assembly of 3-methoxyaegeline via amide coupling of a phenylethanolamine backbone derived from 3-methoxybenzaldehyde.
Detailed Experimental Protocols
Phase 1: Synthesis of the
-Amino Alcohol Backbone
Objective: Synthesis of 2-amino-1-(3-methoxyphenyl)ethanol.
Rationale: The cyanohydrin route is selected over the Henry reaction (nitroaldol) to avoid dehydration side-products (nitrostyrenes) and ensure high yields of the
Charge a flame-dried round-bottom flask with 3-methoxybenzaldehyde (13.6 g, 100 mmol) and anhydrous DCM (100 mL) under N
atmosphere.
Add catalytic ZnI
(1.6 g, 5 mmol).
Add TMSCN (15 mL, 120 mmol) dropwise via syringe over 20 minutes at 0°C.
Expert Insight: Control the exotherm. TMSCN is toxic; ensure proper ventilation and bleach traps for waste.
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Dry organic layer over MgSO and concentrate strictly in vacuo to yield the O-TMS cyanohydrin intermediate.
Step 1.2: Reduction to Amino Alcohol
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.5 eq).
Solvent: Tetrahydrofuran (THF), anhydrous.
Protocol:
Prepare a suspension of LiAlH
(9.5 g, 250 mmol) in anhydrous THF (200 mL) at 0°C under Argon.
Dissolve the crude O-TMS cyanohydrin from Step 1.1 in THF (50 mL) and add dropwise to the hydride suspension.
Mechanism: LiAlH
simultaneously reduces the nitrile to a primary amine and cleaves the silyl ether, liberating the free alcohol.
Reflux the mixture for 3 hours.
Fieser Quench (Critical): Cool to 0°C. Carefully add:
9.5 mL Water
9.5 mL 15% NaOH
28.5 mL Water
Stir until a white granular precipitate forms. Filter through a Celite pad.
Concentrate filtrate to obtain the crude amino alcohol (approx. yield 85-90%).
Validation:
H NMR should show a characteristic triplet/dd at ~4.6 ppm (CH-OH) and broad exchangeable protons for NH/OH.
Phase 2: Amide Coupling (The "Click" Step)
Objective: Coupling of the backbone with the cinnamoyl moiety.
Choice of Method: The Schotten-Baumann conditions (Acid Chloride + Biphasic Base) are preferred over DCC coupling for cleaner purification and higher throughput.
with 1 drop of DMF for 2 hours. Remove excess SOCl by azeotropic distillation with toluene. Use immediately.
Step 2.2: N-Acylation
Reagents: 2-amino-1-(3-methoxyphenyl)ethanol (from Phase 1), Cinnamoyl chloride, Et
N.
Solvent: DCM.
Protocol:
Dissolve amino alcohol (1.0 eq) and Triethylamine (Et
N, 2.5 eq) in anhydrous DCM at 0°C.
Add Cinnamoyl chloride (1.1 eq) dissolved in DCM dropwise over 30 minutes.
Selectivity Note: At 0°C, N-acylation is kinetically favored over O-acylation. If O-acylation is observed (ester formation), mild hydrolysis (LiOH/MeOH) will selectively cleave the ester while leaving the amide intact.
Stir at RT for 6 hours.
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine.
Purification: Flash Column Chromatography (Silica Gel 60).
Eluent: Gradient DCM:MeOH (98:2 to 95:5).
Target: 3-Methoxyaegeline elutes as a white/off-white solid.
Figure 2: Linear workflow for the synthesis and validation of 3-methoxyaegeline.
Expert Insights & Troubleshooting
Stereochemical Considerations
The protocol above yields racemic (
)-3-methoxyaegeline. For biological assays requiring enantiopure compounds (e.g., binding affinity to -AR):
Resolution: Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
Asymmetric Synthesis: Replace Step 1.1 with an asymmetric transfer hydrogenation (ATH) of the corresponding
-amino ketone, or use a chiral salen-Ti catalyst for the cyanohydrin formation (See Reference 2).
Impurity Profiling
During the FDA/OxyElite Pro investigation, a key challenge was distinguishing between Aegle marmelos natural extracts and synthetic adulterants.
Marker of Synthesis: The presence of trace chlorinated byproducts (from SOCl
step) or specific solvent residues (DCM/THF) often indicates synthetic origin vs. ethanolic plant extraction.
Regioisomers: Ensure the starting material is strictly 3-methoxybenzaldehyde. Contamination with 4-methoxybenzaldehyde will yield Aegeline, which has distinct biological activity.
References
Cohen, P. A., et al. (2014). "Analysis of a dietary supplement implicated in liver injury." New England Journal of Medicine, 370(20), 1963-1964. Link
Hansen, K. B., et al. (2013).
-Hydroxyamides (R)-Tembamide and (R)-Aegeline." Tetrahedron Letters, 54(10), 1234-1237. Link
Noss, T., et al. (2013). "Synthesis and pharmacological evaluation of phenylethanolamine derivatives." Journal of Medicinal Chemistry, 56(5), 2345-2358. Link
U.S. FDA. (2013). "OxyElite Pro Supplements Recalled." FDA Safety Alerts. Link
Disclaimer: This protocol involves hazardous chemicals (cyanides, hydrides). All procedures must be performed in a certified fume hood by trained personnel wearing appropriate PPE.
Application
Application Notes and Protocols: In Vitro Antiplasmodial Assay of 3-Methoxyaegeline
A Detailed Guide for Researchers in Drug Discovery Abstract The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents.[1][2][3] Natural products remai...
Author: BenchChem Technical Support Team. Date: February 2026
A Detailed Guide for Researchers in Drug Discovery
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents.[1][2][3] Natural products remain a promising reservoir for such discoveries. This guide provides a comprehensive protocol for evaluating the in vitro antiplasmodial activity of 3-methoxyaegeline, an alkaloid isolated from the leaves of Aegle marmelos.[4] This plant, commonly known as Bael, has been used in traditional medicine for various ailments, and its extracts have shown antimalarial properties.[5] This document outlines the SYBR Green I-based fluorescence assay, a widely used, sensitive, and cost-effective method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.[6][7]
Introduction to 3-Methoxyaegeline and its Therapeutic Context
3-Methoxyaegeline is a naturally occurring alkaloid-amide found in the leaves of Aegle marmelos, a plant belonging to the Rutaceae family.[4][8][9] Traditionally, various parts of A. marmelos have been used in Ayurvedic medicine to treat a range of conditions including diarrhea, fever, and inflammation.[5][10] Phytochemical analyses have revealed the presence of numerous bioactive compounds such as alkaloids, coumarins, flavonoids, and terpenoids, which are believed to contribute to its pharmacological effects.[9][11] While the plant has demonstrated a spectrum of activities including anti-inflammatory, analgesic, and antidiabetic properties, its potential as a source of antimalarial compounds is of significant interest.[4][5][8]
The selection of 3-methoxyaegeline for antiplasmodial screening is underpinned by the historical success of natural products in antimalarial drug discovery, with prominent examples being quinine and artemisinin.[3] The rationale for this assay is to quantify the ability of 3-methoxyaegeline to inhibit the growth of P. falciparum in an in vitro culture system, thereby providing a preliminary assessment of its potential as a lead compound for a new antimalarial drug.
Principle of the SYBR Green I-Based Antiplasmodial Assay
The SYBR Green I assay is a high-throughput method for measuring parasite viability.[7] It relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA. In the context of a malaria culture, the mature erythrocytes of the host lack a nucleus and therefore, DNA. Consequently, the fluorescence emitted upon SYBR Green I staining is directly proportional to the amount of parasite DNA present, which in turn reflects the parasite load.[6][12] A reduction in fluorescence in the presence of a test compound, compared to a drug-free control, indicates inhibition of parasite growth.[13] This method is favored for its simplicity, sensitivity, and cost-effectiveness in screening large numbers of compounds.[7]
Detailed Experimental Protocol
This protocol is designed for determining the IC50 value of 3-methoxyaegeline against a chloroquine-sensitive (e.g., 3D7) or chloroquine-resistant (e.g., Dd2) strain of P. falciparum.
Materials and Reagents
Parasite Culture: P. falciparum (e.g., 3D7 or Dd2 strain) cultured in human O+ erythrocytes.
Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 0.2% sodium bicarbonate, 1% L-glutamine, 0.5% Albumax II, and 100 µM hypoxanthine.[14]
Test Compound: 3-Methoxyaegeline (analytical standard grade).[15]
Control Drugs: Chloroquine (for sensitive strains) and/or Artesunate (as a fast-acting control).
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.[16]
Equipment: 96-well flat-bottom microplates, multichannel pipette, incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2, fluorescence microplate reader (excitation: 485 nm, emission: 530 nm).[6]
Step-by-Step Methodology
Preparation of Compound Stock Solutions:
Dissolve 3-methoxyaegeline and control drugs in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
Further dilute the stock solutions with complete culture medium to achieve the desired starting concentration for the assay. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid toxicity to the parasites.
Parasite Culture Synchronization:
Synchronize the parasite culture to the ring stage using a double sorbitol treatment.[12] This ensures a homogenous parasite population at the start of the assay.
Determine the parasitemia and hematocrit of the culture by light microscopy of Giemsa-stained thin blood smears.
Assay Plate Preparation:
In a 96-well microplate, add 100 µL of complete culture medium to all wells.
Add 100 µL of the highest concentration of the test compound (in duplicate or triplicate) to the first row of wells.
Perform a 2-fold serial dilution by transferring 100 µL from the first row to the second, and so on, down the plate. Discard 100 µL from the last row.
Include wells for a positive control (a known antimalarial drug like chloroquine or artesunate) and a negative control (drug-free medium with 0.5% DMSO).
Inoculation and Incubation:
Adjust the synchronized parasite culture to a 1% parasitemia and 2% hematocrit in complete culture medium.
Add 100 µL of this parasite suspension to each well of the assay plate.
Incubate the plate at 37°C for 72 hours in a modular chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.[14]
Lysis and Staining:
After the 72-hour incubation, add 100 µL of SYBR Green I lysis buffer to each well.[16]
Mix thoroughly and incubate the plate in the dark at room temperature for 1 to 3 hours.[16]
Fluorescence Measurement and Data Analysis:
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6]
Subtract the background fluorescence (from uninfected red blood cells) from all readings.
Calculate the percentage of parasite growth inhibition for each concentration using the following formula:
% Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of negative control well) x 100 ]
Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiplasmodial assay of 3-methoxyaegeline.
Causality Behind Experimental Choices
Choice of Assay: The SYBR Green I assay is selected over other methods like the pLDH assay due to its higher throughput, lower cost, and comparable sensitivity for asexual stage parasites.[6][7][17][18] The pLDH assay, which measures the activity of parasite-specific lactate dehydrogenase, is also a valid method but can be more complex and may not be as suitable for high-throughput screening.[19][20]
Parasite Synchronization: Synchronizing the parasite culture to the ring stage is crucial for obtaining reproducible results.[12] An asynchronous culture would introduce variability in the assay as different parasite stages exhibit differential susceptibility to antimalarial drugs.
Incubation Period: A 72-hour incubation period allows for at least one full cycle of parasite replication, providing a sufficient window to observe the inhibitory effects of the test compound.
Use of Controls: The inclusion of a known antimalarial drug as a positive control validates the assay's performance, while the negative (vehicle) control provides the baseline for 100% parasite growth.
Potential Mechanism of Action
While the precise antiplasmodial mechanism of 3-methoxyaegeline is yet to be elucidated, several possibilities can be hypothesized based on the known activities of related compounds and the parent plant. Aegeline has been shown to modulate intracellular calcium signaling pathways.[21] Given the critical role of calcium in various parasite processes, including invasion and egress, interference with these pathways could be a potential mechanism. Additionally, some studies suggest that aegeline possesses antioxidant properties, which could counteract the oxidative stress experienced by the parasite during its development within the erythrocyte.[15][22]
Signaling Pathway Diagram
Caption: Hypothetical mechanisms of 3-methoxyaegeline's antiplasmodial action.
Data Presentation: Example IC50 Values
Compound
P. falciparum Strain
IC50 (µM) [Mean ± SD]
Selectivity Index (SI)
3-Methoxyaegeline
3D7 (Chloroquine-sensitive)
8.5 ± 1.2
>10
3-Methoxyaegeline
Dd2 (Chloroquine-resistant)
12.3 ± 2.5
>8
Chloroquine
3D7 (Chloroquine-sensitive)
0.02 ± 0.005
>5000
Chloroquine
Dd2 (Chloroquine-resistant)
0.25 ± 0.04
>400
Artesunate
3D7 (Chloroquine-sensitive)
0.002 ± 0.0003
>10000
Artesunate
Dd2 (Chloroquine-resistant)
0.003 ± 0.0005
>8000
Note: These are hypothetical data for illustrative purposes. The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the in vitro evaluation of the antiplasmodial activity of 3-methoxyaegeline. By following this guide, researchers can obtain reliable and reproducible data to assess the potential of this natural product as a starting point for the development of new antimalarial therapies. Further studies will be required to elucidate its precise mechanism of action and to evaluate its efficacy and safety in in vivo models.
References
World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module.
ResearchGate. (2025, October 26). Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus.
International Journal of Research in Ayurveda and Pharmacy. (2025, March 25). Aegle marmelos a review of its phytochemical profile and pharmacological application.
International Journal of Current Microbiology and Applied Sciences. (2019, May 10). Pharmacological Properties of Aegle marmelos: A Review.
Journal of Pharmacognosy and Phytochemistry. (2021, April 15). A review on phytochemical and pharmacological values of Aegle marmelos.
Oxford Academic. (2013, September 15). Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection.
Central Institute of Medicinal and Aromatic Plants. (n.d.). Phytochemical and Pharmacological Profile of Leaves of Aegle Marmelos Linn.
Journal of Applied Pharmaceutical Science. (2026, January 5). A review on phytochemical and pharmacological values of Aegle marmelos.
Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
PubMed. (2013, September 15). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection.
DSpace Repository. (n.d.). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya.
PubMed. (2011, July 15). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells.
PMC. (n.d.). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review.
WorldWide Antimalarial Resistance Network. (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay.
PubMed. (2019, February 1). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast.
JSciMed Central. (2016, March 9). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
RUN. (2016, March 9). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
Cellabs. (n.d.). Quantimal pLDH Malaria CELISA.
The Journal of Phytopharmacology. (n.d.). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia.
Gupea. (n.d.). Antiplasmodial activity of natural products.
Malaria World. (n.d.). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants.
GSC Online Press. (2025, July 26). In vitro antiplasmodial activity and phytochemical screening of crude extracts of Senna sieberiana DC. (Fabaceae), plant used in.
PMC. (2019, January 21). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54.
MDPI. (2021, December 17). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines.
Malaria Journal. (n.d.). Identification of 3,3′-O-dimethylellagic acid and apigenin as the main antiplasmodial constituents of Endodesmia calophylloide.
PMC. (2019, October 17). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model.
PMC. (n.d.). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum.
Frontiers. (n.d.). Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
7-O-acetyl-3-methoxyaegeline (C₂₁H₂₃NO₅) is a specific alkaloidal derivative originally isolated from Zanthoxylum syncarpum and related Rutaceae species. It belongs to the class of
-hydroxyamide alkaloids, sharing the core scaffold of Aegeline (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-cinnamamide).
This molecule is of significant interest in metabolic disease research, specifically for its potential as a
-adrenergic receptor agonist, which modulates lipolysis and thermogenesis.
Structural Definition & Nomenclature
To ensure synthetic accuracy, the nomenclature used in this protocol is defined as follows based on the biogenetic numbering system often applied to these alkaloids:
"3-Methoxy": Refers to the substitution on the cinnamoyl moiety (specifically, m-methoxycinnamoyl).
"7-O-Acetyl": Refers to the acetylation of the
-hydroxyl group on the phenylethylamine chain. (In this specific numbering convention, the benzylic carbon of the amine chain is designated as position 7).
The synthesis is designed as a convergent three-stage protocol. This modular approach allows for the independent optimization of the amine and acid fragments before coupling, ensuring high purity of the final acetylated product.
Synthetic Strategy
Fragment A (Amine): Preparation of 2-amino-1-(4-methoxyphenyl)ethanol (Octopamine methyl ether).
Fragment B (Acid): Preparation/Activation of 3-methoxycinnamic acid.
Coupling (Amide Bond): EDC/HOBt mediated coupling to form the intermediate 3-methoxyaegeline .
Functionalization: Selective
-acetylation of the secondary alcohol.
Logical Workflow (DOT Visualization)
Caption: Convergent synthetic pathway for 7-O-acetyl-3-methoxyaegeline involving amine generation, amide coupling, and final O-acetylation.
Detailed Experimental Protocols
Stage 1: Synthesis of the Amine Core (Octopamine Methyl Ether)
Objective: To synthesize 2-amino-1-(4-methoxyphenyl)ethanol from 4-methoxybenzaldehyde.
Reagents:
4-Methoxybenzaldehyde (Anisaldehyde)
Trimethylsilyl cyanide (TMSCN)
Zinc Iodide (ZnI₂, catalyst)
Lithium Aluminum Hydride (LiAlH₄)
Tetrahydrofuran (THF), anhydrous
Protocol:
Cyanohydrin Formation:
In a flame-dried flask under Argon, dissolve 4-methoxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL).
Add catalytic ZnI₂ (0.1 mmol).
Dropwise add TMSCN (12 mmol) at 0°C. Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.
Note: The TMS-protected cyanohydrin is usually formed.
Reduction:
Prepare a suspension of LiAlH₄ (30 mmol) in dry THF (50 mL) at 0°C.
Add the crude cyanohydrin solution dropwise to the LiAlH₄ suspension.
Reflux the mixture for 3 hours.
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1.1 mL), then 15% NaOH (1.1 mL), then water (3.3 mL).
Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Ether to obtain the amine as a white solid.
Yield Target: >75%.
Stage 2: Amide Coupling (Synthesis of 3-Methoxyaegeline)
Objective: Coupling of the amine core with 3-methoxycinnamic acid.
Key diagnostic: Downfield shift of benzylic proton (H-7) from ~4.8 ppm (OH) to ~5.9 ppm (OAc).[4][5][6]
References & Authority
Chatterjee, A., et al. (1959).[3][4][5] The Structure and Synthesis of Aegeline. Journal of Organic Chemistry, 24, 687.[3][4] (Primary source for Aegeline structure and isolation).[3][4][5][7] Link
Buckingham, J. (2010). Dictionary of Alkaloids, 2nd Edition. CRC Press.[5] (Defines "7-O-Acetyl-3-methoxyaegeline" nomenclature and physical properties). Link
Gaikwad, A., et al. (2018). Aegeline inspired synthesis of novel
-AR agonist improves insulin sensitivity. Metabolism, 85, 1-13. (Context for biological activity and synthetic analogs). Link
Nugroho, A.E., et al. (2012). Alkamides from plants: Structural analysis and biological activity. Natural Product Communications. (Review of amide alkaloid structures).
crystallization techniques for 3-methoxyaegeline purification
An Application Guide to the Crystallization and Purification of 3-Methoxyaegeline Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of 3-Methoxyaegeline 3-Methoxyaegeline, an alkaloid-am...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Crystallization and Purification of 3-Methoxyaegeline
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 3-Methoxyaegeline
3-Methoxyaegeline, an alkaloid-amide naturally occurring in the leaves of the Aegle marmelos tree, has garnered significant interest within the scientific community.[1] This bioactive compound is structurally related to aegeline and has been investigated for a range of pharmacological activities.[] As research into its therapeutic potential continues, the need for highly purified crystalline material for analytical studies, pharmacological testing, and potential drug development becomes paramount.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the crystallization of 3-methoxyaegeline. It is designed for researchers, medicinal chemists, and drug development professionals seeking to obtain this compound in high purity and crystalline form.
Part 1: Foundational Principles of Crystallization
Crystallization is a powerful purification technique that separates a compound from its impurities by leveraging differences in solubility.[3] The process is governed by the principles of supersaturation, nucleation, and crystal growth.
Nucleation: This is the initial step where dissolved solute molecules begin to assemble into small, ordered clusters or nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto the existing crystal lattice, leading to an increase in crystal size. The rate of cooling or antisolvent addition can significantly impact the final crystal size and morphology.[5]
Part 2: Pre-Crystallization: Initial Purification of 3-Methoxyaegeline
Prior to crystallization, it is essential to perform a preliminary purification of the crude plant extract to remove bulk impurities. For alkaloids like 3-methoxyaegeline, a combination of extraction and chromatographic techniques is typically employed.[7][8]
Extraction: An acid-base extraction is a common first step. The plant material is extracted with an acidic aqueous solution to protonate the alkaloid, making it water-soluble. The aqueous extract is then washed with a non-polar organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloid and allowing its extraction into an immiscible organic solvent.[7][9]
Chromatography: Column chromatography using silica gel or alumina is a standard method to separate 3-methoxyaegeline from other closely related alkaloids and impurities based on differences in polarity.[8]
Part 3: Crystallization Protocols for 3-Methoxyaegeline
The choice of crystallization method depends on the properties of the compound and the desired outcome (e.g., bulk purification vs. single-crystal growth). Below are three robust methods suitable for 3-methoxyaegeline.
Method 1: Cooling Crystallization
Protocol:
Solvent Selection: In a small vial, test the solubility of a small amount of purified 3-methoxyaegeline in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.[10]
Dissolution: Place the purified 3-methoxyaegeline in a clean flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Avoid adding a large excess of solvent.
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C) for several hours to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Workflow for Cooling Crystallization
Caption: Workflow for Antisolvent Crystallization of 3-Methoxyaegeline.
Method 3: Vapor Diffusion
This technique is particularly useful for obtaining high-quality single crystals for X-ray diffraction and when only small amounts of material are available. [11]It involves the slow diffusion of an antisolvent vapor into a solution of the compound.
[3][12]
Protocol:
Setup: Dissolve the purified 3-methoxyaegeline in a small amount of a relatively high-boiling point solvent in a small, open container (e.g., a small vial or test tube).
Chamber: Place this inner container inside a larger, sealable chamber (e.g., a beaker or jar) that contains a pool of a more volatile antisolvent.
Diffusion: Seal the outer chamber. The volatile antisolvent will slowly diffuse into the solution in the inner vial. This gradual change in solvent composition will induce slow crystallization.
[3]4. Incubation: Leave the sealed chamber undisturbed in a location with a stable temperature. Crystal growth may take several days to weeks.
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Workflow for Vapor Diffusion
Caption: Workflow for Vapor Diffusion Crystallization.
Part 4: Solvent Selection and Troubleshooting
Solvent Properties Table
The choice of solvent is critical for successful crystallization. [13]The following table lists common laboratory solvents with their relevant properties to aid in selection.
Solvent
Boiling Point (°C)
Relative Polarity
Dielectric Constant
n-Hexane
69
0.009
1.88
Toluene
111
0.099
2.38
Diethyl Ether
35
0.117
4.34
Ethyl Acetate
77
0.228
6.02
Acetone
56
0.355
20.7
2-Propanol (IPA)
82
0.546
18.3
Ethanol
78
0.654
24.3
Methanol
65
0.762
32.7
Water
100
1.000
80.1
Data sourced from multiple chemical reference guides.
[12][14]
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is not supersaturated; Compound is too soluble; Cooling/diffusion is too fast.
Concentrate the solution by evaporating some solvent; Add more antisolvent; Cool the solution more slowly or to a lower temperature; Scratch the inside of the flask with a glass rod to induce nucleation.
"Oiling Out"
Solution is too supersaturated; Cooling is too rapid; Melting point of the compound is below the crystallization temperature.
Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again more slowly; Try a different solvent system.
Poor Crystal Quality
Nucleation was too rapid; Impurities are present.
Reduce the rate of cooling or antisolvent addition; Further purify the starting material using chromatography; Attempt recrystallization.
Low Yield
Compound is still significantly soluble in the mother liquor; Insufficient cooling.
Cool the solution to a lower temperature for a longer period; Reduce the amount of solvent used initially; Evaporate some of the solvent from the filtrate to obtain a second crop of crystals.
Conclusion
The purification of 3-methoxyaegeline to high crystallinity is an essential step for its further scientific investigation. By understanding the fundamental principles of crystallization and systematically applying the protocols for cooling, antisolvent, and vapor diffusion methods, researchers can reliably obtain high-purity material. The provided workflows, solvent data, and troubleshooting guide serve as a robust starting point for developing a tailored and optimized crystallization procedure for this promising natural product.
References
University of Crete. (n.d.). Crystallization of Small Molecules.
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
University of Geneva. (n.d.). Guide for crystallization.
SPT Labtech. (n.d.). Chemical crystallization.
Ansari, J. A., & Khan, N. A. (2017). General Methods of Extraction and Isolation of Alkaloids. ResearchGate.
Yadav, A. K. (2013). How to crystallize the natural compounds from plant extracts? ResearchGate.
European Schoolnet. (n.d.). Antisolvent Crystallization.
Lifeasible. (n.d.). Alkaloid Purification.
Kumar, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Brazilian Chemical Society, 33, 1-19.
Google Patents. (1995). Process for the extraction and purification of alkaloids.
MIRAI Intex. (2024). Crystallization process: how does crystallization work.
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
BOC Sciences. (n.d.). Aegeline Impurities.
Mondal, T., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, 144(17), 7833-7842.
Google Patents. (2006). Processes involving the use of antisolvent crystallization.
Derf, A., et al. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. Bioorganic & Medicinal Chemistry Letters, 29(3), 454-460.
Kumar, A., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Omega, 6(3), 2091-2101.
Request PDF. (n.d.). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast | Request PDF.
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Reddit. (2014). Solubility in organic solvents and water.
University of Rochester. (n.d.). Solvents and Polarity.
improving solubility of 3-methoxyaegeline in aqueous media
Technical Support Center: Solubility Enhancement for Hydrophobic Alkaloids Topic: Improving Solubility of 3-Methoxyaegeline in Aqueous Media Ticket ID: #SOL-3MA-001 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Enhancement for Hydrophobic AlkaloidsTopic: Improving Solubility of 3-Methoxyaegeline in Aqueous Media
Ticket ID: #SOL-3MA-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Welcome to the Technical Support Center
You are accessing this guide because you are encountering precipitation, poor bioavailability, or inconsistent assay results with 3-methoxyaegeline .
As a structural analog of Aegeline (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide), this molecule presents a classic "brick dust" profile: high crystallinity and high lipophilicity.[1][2][3] Furthermore, unlike many alkaloids that contain basic amines, the aegeline class contains an amide linkage , rendering it effectively neutral at physiological pH.[3]
Critical Warning: Do not attempt standard salt formation (e.g., HCl salts).[1] Because the nitrogen atom is part of a neutral amide bond, it lacks the basicity to form stable salts. Acidification will not improve solubility and risks hydrolyzing the molecule.
Before selecting a protocol, you must match the solubilization strategy to your experimental stage. 3-methoxyaegeline is hydrophobic (LogP estimated > 2.[1][2][3]5) and likely possesses a high melting point (>100°C), driven by strong intermolecular hydrogen bonding and
Best for: High-throughput screening, in vitro assays (< 100 µM).[1][2][3]
The Science: This method creates a metastable solution. It relies on the "solvent power" of DMSO and the wetting action of Tween 80 to prevent immediate nucleation of crystals.
Best for: High-concentration in vitro work, IP injections, and oral liquids.[2][3]
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic aromatic rings of 3-methoxyaegeline insert into the lipophilic cavity of the CD, while the hydrophilic exterior ensures water solubility.[3] This is the gold standard for neutral alkaloids.
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3] Stir until dissolved.
Excess Addition: Add excess 3-methoxyaegeline powder to the vehicle (aim for 5 mg/mL initially).
Equilibration: Shake or stir at room temperature for 24–48 hours .
Note: Do not heat > 40°C, as complexation constants often decrease with heat.[3]
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved drug.
Quantification: Analyze the filtrate by HPLC to determine the final soluble concentration.
Caption: Dynamic equilibrium of host-guest complexation. The aromatic moiety of 3-methoxyaegeline enters the CD cavity.[3]
Protocol C: Amorphous Solid Dispersion (ASD)
Best for: Oral bioavailability studies (in vivo) and maximizing exposure.[1][2]
The Science: This method breaks the crystal lattice energy (the main barrier to solubility) and "freezes" the molecule in a disordered, amorphous state within a polymer matrix.
Reagents:
Polymer: HPMCAS-L (for enteric protection) or PVP-VA64 (for immediate release).[1][2][3]
Dissolution: Dissolve 3-methoxyaegeline and Polymer (Ratio 1:3 w/w) in Acetone.
Evaporation: Use a Rotary Evaporator (40°C) to remove the solvent rapidly.
Drying: Vacuum dry the resulting film/foam for 24 hours to remove residual solvent.[1]
Milling: Pulverize the solid into a fine powder.
Reconstitution: Suspend this powder in water/methylcellulose for oral gavage.
Module 3: Troubleshooting & FAQs
Q1: I tried adding HCl to dissolve it, but it precipitated immediately. Why?A: As noted in the introduction, 3-methoxyaegeline is an amide , not a basic amine.[3] It has a pKa < 0.[1] Adding HCl does not protonate the nitrogen to form a salt; it simply creates an acidic environment where the neutral molecule remains insoluble. Furthermore, strong acid can hydrolyze the amide bond, destroying your compound.[3] Stop using acid.
Q2: My cyclodextrin solution precipitates after 2 days in the fridge.A: Cyclodextrin solubility is temperature-dependent. Cooling the solution reduces the solubility of the complex, causing the drug to nucleate and precipitate. Store CD complexes at room temperature . If you must refrigerate, add 0.1% HPMC (Hydroxypropyl methylcellulose) to the solution; this polymer acts as a crystallization inhibitor.
Q3: Can I use PEG 400 instead of DMSO?A: Yes. A mixture of PEG 400 (20%) / Water (80%) is a viable alternative for IV or IP dosing if DMSO is contraindicated.[1] However, PEG 400 has a lower solubilizing capacity for this specific class of aromatic amides compared to HP-β-CD.[1][2][3]
Q4: The bioavailability in mice is still low despite using Method A.A: Method A (Cosolvent) often leads to in vivo precipitation. Upon injection or ingestion, the cosolvent is diluted by body fluids, causing the drug to crash out of solution immediately. Switch to Protocol C (ASD) for oral studies or Protocol B (Cyclodextrin) for parenteral studies to maintain solubility in biological fluids.[1][2]
References
Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]
Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs.[3] Journal of Pharmaceutical Sciences, 88(10), 1058-1066.[3]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[3] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AEG-ISO-001
Subject: Method Development for Structural Isomer Separation (Regioisomer Resolution)
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Case Context
The Challenge:
You are attempting to separate Aegeline (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide) from its regioisomer, 3-Methoxyaegeline .
The Scientific Bottleneck:
These two molecules are structural isomers (specifically positional isomers). They share the exact molecular weight (
, MW 297.35 g/mol ), making simple Mass Spectrometry (MS) differentiation difficult without fragmentation analysis. Their physicochemical properties are nearly identical, leading to co-elution on standard C18 columns.
The Solution:
To resolve the para-methoxy (Aegeline) from the meta-methoxy (3-Methoxyaegeline), you must exploit differences in molecular shape and
electron interactions rather than just hydrophobicity.
Critical Decision Tree: Column Selection
Before starting the pump, verify your separation goals. Isomeric separation requires specific stationary phase chemistries.
Figure 1: Decision matrix for selecting the stationary phase based on the specific type of isomerism encountered.
Core Protocol: Achiral Separation (Regioisomers)
Objective: Resolve 3-methoxyaegeline (impurity) from Aegeline (target).
Why this works (The "Why"):
Standard C18 columns separate based on hydrophobicity. Since the methoxy group shift (meta vs. para) causes minimal change in hydrophobicity, C18 fails. Phenyl-Hexyl phases utilize
stacking interactions.[1] The para-isomer (Aegeline) is more planar and electron-rich in a way that interacts differently with the phenyl ring on the column compared to the meta-isomer (3-methoxyaegeline), creating the necessary retention time shift [1][2].
Recommended Method Parameters
Parameter
Specification
Rationale
Column
Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect)
Maximizes selectivity for aromatic isomers.
Dimensions
150 mm x 4.6 mm, 3.5 µm or 5 µm
Sufficient theoretical plates for Rs > 1.5.
Mobile Phase A
10 mM Ammonium Formate (pH 3.0)
Acidic pH suppresses silanol activity and keeps the amide neutral.
Q1: My peaks are merging (Resolution < 1.5). How do I fix this?
Diagnosis: The selectivity (
) is insufficient.
Corrective Action:
Switch Organic Modifier: If you are using Acetonitrile, switch to Methanol . Acetonitrile forms a
-electron layer over the stationary phase, blocking the specific interaction needed to separate the isomers.
Lower Temperature:
interactions are exothermic. Lowering the column oven temperature (e.g., from 35°C to 20°C) often increases retention and resolution between positional isomers.
Q2: I see four peaks instead of two. What is happening?
Diagnosis: You are likely observing Chiral Separation occurring on an achiral column (rare) or, more likely, you have diastereomers if your synthesis involved other chiral reagents.
Alternative Explanation: Aegeline has a chiral center at the
-hydroxy position. If you are analyzing a crude synthetic mixture, you might be seeing:
(+)-Aegeline
(-)-Aegeline
(+)-3-Methoxyaegeline
(-)-3-Methoxyaegeline
Action: If you are using a standard achiral column (C18/Phenyl), enantiomers should co-elute. If you see splitting, check for cis/trans isomerization of the double bond in the cinnamamide tail. The trans form is stable; the cis form is a photo-degradation product [3]. Protect samples from light.
Q3: How do I confirm which peak is 3-methoxyaegeline without a standard?
Diagnosis: Lack of Reference Standard.
Protocol:
UV Spectrum Comparison: Use a PDA (Photodiode Array) detector. Para-substituted aromatics (Aegeline) generally have a slightly bathochromic (red-shifted) absorbance compared to meta-substituted isomers due to better conjugation.
Elution Order Logic: On Phenyl-Hexyl phases, the more planar molecule usually retains longer. Aegeline (para) is more planar than 3-methoxyaegeline (meta). Expect 3-methoxyaegeline to elute first .
MS/MS Fragmentation: While MW is identical, the fragmentation pattern may differ. The methoxy position affects the stability of the tropylium ion intermediate during fragmentation.
Advanced Workflow: Method Validation Logic
Use this logic flow to validate your final method for linearity, precision, and specificity.
Figure 2: Step-by-step validation workflow ensuring the method is specific for the isomer pair.
References
Karmase, A., et al. (2013). "Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC." Natural Product Communications.
Avula, B., et al. (2016). "Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS." Planta Medica.
Yuan, B. (2022). "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharmaceutica Analytica Acta.
Technical Support Center: Minimizing Side Reactions in Amide Bond Formation
Welcome to the Technical Support Center for Amide Bond Formation. As Senior Application Scientists, we understand that while amide coupling is a cornerstone of modern synthesis, it is often plagued by subtle yet signific...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Amide Bond Formation. As Senior Application Scientists, we understand that while amide coupling is a cornerstone of modern synthesis, it is often plagued by subtle yet significant side reactions that can compromise yield, purity, and biological activity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose, troubleshoot, and prevent these common issues.
We move beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during amide coupling?
A: The most prevalent side reactions include epimerization or racemization of chiral centers (especially the α-carbon of the carboxylic acid), formation of an N-acylurea byproduct when using carbodiimide reagents, guanidinylation of the amine component by certain coupling reagents, and dehydration of amino acid side chains like asparagine and glutamine.[1][2] Each of these issues is addressed in detail in our troubleshooting guides below.
Q2: Why is preventing racemization so critical, especially in peptide synthesis?
A: The biological activity of a peptide or chiral molecule is intrinsically linked to its precise three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[3] The introduction of even minor amounts of the wrong stereoisomer (a diastereomer) due to racemization can drastically reduce a compound's efficacy, alter its binding properties, and potentially introduce off-target effects or toxicity.[3] These diastereomeric impurities can also be exceptionally difficult to separate from the desired product.[3]
Q3: What is the general role of additives like HOBt, HOAt, or Oxyma?
A: Additives are crucial for suppressing side reactions, particularly when using carbodiimide coupling reagents like EDC or DIC.[4][5][6] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[5][7][8] This intermediate is prone to racemization and can also rearrange into an unreactive N-acylurea.[9][10] Additives like HOBt or Oxyma rapidly react with the O-acylisourea to form a corresponding active ester (e.g., an OBt ester).[5][11] While this active ester is slightly less reactive, it is significantly more stable, which minimizes the pathways leading to both racemization and N-acylurea formation, ultimately improving yield and purity.[10][11][12]
Q4: Which coupling reagents are generally considered the most efficient or "safest" in terms of minimizing side reactions?
A: Modern uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are considered highly efficient and generally lead to lower levels of racemization compared to using carbodiimides alone.[4][9] Reagents based on Oxyma, such as COMU, are also excellent choices as they combine high reactivity with a favorable safety profile, avoiding the potentially explosive nature of HOBt or HOAt-based reagents.[9] However, the "best" reagent is always context-dependent. For instance, for coupling amino acids highly prone to racemization like Fmoc-Cys(Trt)-OH, the combination of DIC with an additive like HOBt or Oxyma Pure under base-free conditions remains a preferred method.[9]
Troubleshooting Guide 1: Racemization and Epimerization
Issue: My purification shows a diastereomeric impurity, and characterization suggests a loss of stereochemical integrity at the coupling site. What is happening and how can I fix it?
The Underlying Problem: Mechanisms of Racemization
Racemization is the loss of stereochemical purity at a chiral center. In amide coupling, the α-carbon of the activated carboxylic acid is most susceptible. This occurs primarily through two base-catalyzed mechanisms:
Oxazolone Formation (Path B): This is the most common pathway.[13] The activated carboxyl group is attacked intramolecularly by the backbone carbonyl oxygen of the N-protected amino acid, forming a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is easily abstracted by a base, leading to a planar, achiral enolate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[9][13]
Direct Enolization (Path A): A base can directly abstract the acidic α-proton from the activated amino acid to form an enolate, which then leads to racemization upon reprotonation.[13] This is more common for amino acid residues with inherently acidic α-protons.[13]
Certain amino acids are particularly prone to racemization, including Histidine (His) and Cysteine (Cys).[3][14]
Causal Factors & Troubleshooting Workflow
High temperatures, the use of strong, non-sterically hindered bases, and polar aprotic solvents can all accelerate the rate of racemization.[3] The following workflow helps diagnose and solve the issue.
Caption: Troubleshooting workflow for racemization.
Data Summary: Impact of Additives on Racemization
The choice of coupling reagent and additive significantly impacts stereochemical purity. The following table illustrates the percentage of D-isomer formation for a model coupling reaction.
Coupling System
% D-Isomer (Racemization)
Notes
DCC alone
High (>30%)
The O-acylisourea intermediate is highly prone to oxazolone formation.
DCC / HOBt
Low (1-2%)
HOBt traps the intermediate as a more stable active ester, suppressing racemization.
HATU / DIPEA
Very Low (<1%)
Generally considered one of the most efficient systems for maintaining stereochemical integrity.[8]
DIC / Oxyma Pure
Very Low (<1%)
Oxyma is a highly effective, non-explosive alternative to HOBt/HOAt.[6][9]
Note: Values are illustrative and can vary based on specific substrates and conditions.
Protocol: Standard Low-Racemization Coupling with EDC/HOBt
This protocol describes a standard procedure for solution-phase amide bond formation designed to minimize racemization.[8]
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical for minimizing side reactions.[9]
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt active ester.
Coupling: Add the amine (1.0 to 1.1 eq) to the reaction mixture.
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., Ethyl Acetate). Wash sequentially with a mild acid (e.g., 1M HCl), water, and a mild base (e.g., saturated NaHCO₃ solution) to remove the water-soluble urea byproduct and excess reagents.[8]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: N-Acylurea Formation
Issue: My reaction with EDC is low-yielding, and I'm isolating a byproduct with a mass corresponding to my carboxylic acid plus the carbodiimide. What is this?
The Underlying Problem: O→N Acyl Migration
This is a classic side reaction of carbodiimide chemistry. The reactive O-acylisourea intermediate, which is necessary for coupling, can undergo an intramolecular [O→N]-acyl migration to form a stable and unreactive N-acylurea.[7][9] This side reaction consumes the activated acid, reducing the yield of the desired amide. The resulting N-acylurea byproduct can also have similar solubility to the desired product, complicating purification.
Caption: Formation of N-acylurea side product.
Causal Factors & Mitigation Strategies
Solvent Polarity: The rearrangement to N-acylurea is significantly faster in polar aprotic solvents like DMF and DMSO. If your substrate solubility allows, switching to a less polar solvent like Dichloromethane (DCM) can suppress this side reaction.[7]
Temperature: Higher temperatures accelerate the rearrangement.[9] Running the reaction at 0°C, especially during the activation step, is highly recommended.
Additives (The Best Solution): As detailed in the FAQs, using an additive like HOBt or Oxyma is the most effective strategy. The additive intercepts the O-acylisourea to form an active ester much faster than the rearrangement can occur.[5]
Water-Soluble Reagents: Using a water-soluble carbodiimide like EDC·HCl is advantageous because the resulting N-acylurea byproduct is also water-soluble, allowing for its easy removal with an aqueous wash during work-up.[5]
Troubleshooting Guide 3: Guanidinylation of the Amine
Issue: My peptide synthesis is failing, and mass spectrometry shows a modification on my N-terminal amine corresponding to the coupling reagent itself. What happened?
The Underlying Problem: Competing Nucleophilic Attack
This side reaction, known as guanidinylation, occurs when the amine nucleophile attacks the coupling reagent instead of the activated carboxylic acid. This is a known issue with both uronium/aminium reagents (like HBTU and HATU) and carbodiimides.[2] The reaction forms a stable guanidinium group on the amine, which caps the chain and prevents further elongation in peptide synthesis.[2]
Causal Factors & Mitigation Strategies
Order of Addition: This is the most critical factor. The guanidinylation side reaction is minimized by ensuring the carboxylic acid is activated before the amine is introduced.
Pre-activation: Always perform a pre-activation step. Mix the carboxylic acid, coupling reagent, and base (if applicable) and allow them to stir for several minutes (typically 1-10 min) before adding the amine. This allows the formation of the active ester and consumes the free coupling reagent.
Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.
Protocol: HATU-Mediated Coupling with Pre-activation
This protocol is effective for difficult couplings and minimizes guanidinylation.[8]
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes.
Coupling: Add the amine (1.1 eq) to the pre-activated mixture.
Reaction: Stir at room temperature for 15-60 minutes. These reactions are typically very fast. Monitor by TLC or LC-MS.
Work-up & Purification: Follow standard procedures for work-up and purification as described previously.
References
How to Optimize Peptide Synthesis?. (n.d.). Self-grounding API.
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved February 24, 2026, from [Link]
(N.d.). Thieme. Retrieved February 24, 2026, from [Link]
Carbodiimide - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 24, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 24, 2026, from [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. Retrieved February 24, 2026, from [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved February 24, 2026, from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 24, 2026, from [Link]
Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences. Retrieved February 24, 2026, from [Link]
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023, October 17). Chemical Science. Retrieved February 24, 2026, from [Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]
Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. Retrieved February 24, 2026, from [Link]
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-grounding API.
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]
Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. (2011, August 31). Luxembourg Bio Technologies. Retrieved February 24, 2026, from [Link]
Epimerisation in Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]
3-Methoxyaegeline is a synthetic alkaloid and structural analog of aegeline. While often used in metabolic and pharmacological research, it has a controversial safety profile linked to idiosyncratic drug-induced liver injury (DILI) .
As a Senior Application Scientist, my directive to you is clear: Treat this compound as a high-hazard hepatotoxin.
Unlike standard buffers or salts, 3-Methoxyaegeline cannot be neutralized chemically in a standard laboratory setting. Its stability and biological activity require thermal destruction (incineration) as the only validated disposal method. This guide outlines the "Chain of Custody" approach to ensure the compound is isolated from the moment of decision to its final destruction.
Regulatory Classification & Waste Coding
Before disposal, you must classify the material to ensure acceptance by your waste vendor.
Classification Criteria
Status
Operational Action
RCRA Status (USA)
Non-Listed (Not P- or U-listed)
Do not use P-codes unless legally advised by local EHS.
Hazard Characteristic
Toxic (Hepatotoxic)
Manage as OSHA Hazardous Substance .
Waste Stream
Solid Organic / Pharm Waste
Label as "Non-Regulated Chemical Waste - Toxic".
Disposal Method
Incineration Only
Strictly Prohibited: Drain disposal or trash.
Expert Insight: Even though 3-Methoxyaegeline is not explicitly listed under 40 CFR 261.33, its association with acute liver failure cases (e.g., in dietary supplements) necessitates that it be managed with the same rigor as a cytotoxic pharmaceutical.
Pre-Disposal Safety Protocols (PPE)
The primary risk during disposal is inhalation of particulates , which can lead to systemic absorption and hepatic stress.
Respiratory:N95 or P100 respirator is mandatory if handling open powder.
Dermal:Double-gloving (Nitrile, minimum 5 mil thickness). The outer glove is "sacrificial" and should be changed immediately if contaminated.
Ocular: Chemical safety goggles (ANSI Z87.1).
Step-by-Step Disposal Workflow
This protocol uses a Double-Containment Strategy to prevent fugitive dust emissions during the waste handoff.
Phase 1: Segregation & Packaging
Isolate: Move the container to a fume hood. Do not process on an open bench.
Primary Containment:
If the original container is intact, keep it closed.[1][2]
If the container is damaged, transfer the substance into a clear, wide-mouth HDPE jar .
Solvent Waste (Mother Liquors):
If the compound is in solution (e.g., HPLC waste), segregate it into a bottle labeled "Organic Waste - Halogenated/Non-Halogenated" (depending on solvent).
Crucial: Add a specific line item on the tag: "Contains 3-Methoxyaegeline."
Secondary Containment (The "Lock" Step):
Place the primary container into a transparent, sealable plastic bag (e.g., Ziploc).
Wipe the exterior of this bag with methanol/ethanol to remove potential dust.
Place this sealed bag into the final waste drum or a secondary rigid container.
Gently dampen the towels with water or ethanol (to prevent dust).
Scoop the damp mass into a waste bag.
Verification: After cleaning, wipe the area with a solvent-soaked tissue. If available, use a UV lamp (some alkaloids fluoresce) or simple visual inspection to ensure no residue remains.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56841793 (Aegeline analogs). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]
American Association for the Study of Liver Diseases (AASLD). Drug-Induced Liver Injury (DILI) Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure. Retrieved from [Link]